molecular formula C21H22N2O3S2 B2749725 (E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 488137-66-2

(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2749725
CAS No.: 488137-66-2
M. Wt: 414.54
InChI Key: BWTNKNWCYNXCOC-GXDHUFHOSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact structure. For example, the melting point and NMR data for ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate has been reported .

Scientific Research Applications

Synthesis and Application in Dye Technology

Research by Sabnis and Rangnekar (1989) explored the synthesis of azo benzo[b]thiophene derivatives, including compounds structurally related to the query compound. These derivatives were synthesized through reactions involving cyclohexanone, sulfur, malononitrile, and ethyl cyanoacetate, leading to the development of azo dyes. These dyes were noted for their good coloration and fastness properties on polyester, indicating potential industrial applications in textile dyeing processes (Sabnis & Rangnekar, 1989).

Herbicidal Activity

A study by Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating the herbicidal activity of these compounds. One specific compound, closely related to the query chemical, showed excellent herbicidal activities, highlighting its potential as a novel class of herbicides. This research underlines the significance of the chemical structure in the development of effective herbicidal agents (Wang, Li, Li, & Huang, 2004).

Anti-rheumatic Potential

Sherif and Hosny (2014) investigated the anti-rheumatic potential of a compound structurally similar to the query compound and its metal complexes. The in vivo studies using a collagen-adjuvant arthritis model in rats revealed significant antioxidant, analgesic, and anti-rheumatic effects. This research indicates the therapeutic potential of such compounds in the treatment of rheumatic diseases (Sherif & Hosny, 2014).

Solar Cell Applications

Kim et al. (2006) focused on the molecular engineering of organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups at the molecular level. The study highlights the photovoltaic efficiency of these sensitizers when anchored onto TiO2 films, pointing towards the potential use of such compounds in enhancing solar energy conversion technologies (Kim et al., 2006).

Mechanism of Action

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be an area of active research due to their wide range of applications and potential biological activity . Future work may involve the development of new synthetic methods, exploration of their properties, and investigation of their biological activity.

Properties

IUPAC Name

propan-2-yl 2-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-12(2)26-21(25)18-16-6-4-5-7-17(16)28-20(18)23-19(24)14(11-22)10-15-9-8-13(3)27-15/h8-10,12H,4-7H2,1-3H3,(H,23,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTNKNWCYNXCOC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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